(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-methoxy-N-[(2-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-4-13(10-15-3)14-9-12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3 |
InChI Key |
YPSGONBQEQOYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Amines with Alcohol Derivatives
This involves nucleophilic substitution reactions where a primary or secondary amine reacts with a suitable alcohol derivative, typically under dehydrating conditions or with activating agents.
Reductive Amination
A versatile method where a ketone or aldehyde reacts with an amine in the presence of a reducing agent, forming a secondary or tertiary amine.
Nucleophilic Substitution on Alkyl Halides
Preparation of the precursor alkyl halide followed by nucleophilic substitution with a methylated aromatic derivative.
Specific Synthetic Routes
Synthesis via Reductive Amination
Step 1:
Preparation of the aldehyde precursor, (2-methylphenyl)methanaldehyde (or benzaldehyde derivative with methyl substitution), via oxidation of the corresponding methylated aromatic compound.
Step 2:
Reaction of (2-methylphenyl)methanaldehyde with 1-methoxybutan-2-amine (or its precursor, such as 1-methoxybutan-2-ol) in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas over a suitable catalyst (e.g., palladium, platinum, or iridium complexes).
- Solvent: Methanol or ethanol
- Temperature: Ambient to 50°C
- Catalyst: Pd/C or Ir-based catalysts for hydrogenation
- Duration: 12-24 hours
This method ensures high selectivity for the tertiary amine formation while minimizing over-reduction or side reactions.
Alkylation of Secondary Amines
Step 1:
Synthesis of (1-methoxybutan-2-yl) halide (e.g., bromide or chloride) by reacting (1-methoxybutan-2-ol) with phosphorus tribromide or thionyl chloride.
Step 2:
Nucleophilic substitution of the (2-methylphenyl)methylamine with the alkyl halide under basic conditions (e.g., potassium carbonate in acetonitrile).
- Solvent: Acetonitrile or dichloromethane
- Temperature: Reflux
- Duration: 8-16 hours
This approach directly installs the butan-2-yl chain onto the aromatic methylamine.
Nucleophilic Addition to Aromatic Methyl Derivatives
In some cases, the aromatic methyl group can be functionalized via electrophilic substitution followed by nucleophilic attack, but this is less direct and often less efficient for this specific compound.
Catalytic Hydrogenation and Enantioselective Synthesis
Recent advances in catalytic asymmetric hydrogenation, especially using iridium and ruthenium complexes with chiral ligands, have enabled enantioselective synthesis of similar amines. For example:
Iridium-catalyzed enantioselective hydrogenation of imines or enamides has been reported to produce chiral amines with high enantioselectivity, which could be adapted for synthesizing this compound if stereochemistry is a concern.
Use of chiral ligands such as MaxPHOX or f-spiroPhos can improve enantioselectivity during hydrogenation steps.
Table 1: Summary of Catalytic Conditions for Asymmetric Hydrogenation of Similar Amine Precursors
Notes on Reaction Optimization and Purification
Solvent Choice: Polar protic solvents like methanol or ethanol facilitate hydrogenation, while fluorinated solvents such as TFE or HFIP can enhance selectivity in certain cases.
Additives: Acidic or basic additives may be employed to stabilize intermediates or prevent catalyst deactivation.
Purification: Post-reaction purification typically involves column chromatography, recrystallization, or distillation, depending on the compound's volatility and stability.
Summary of Key Reaction Parameters
| Method | Reagents | Catalysts | Solvent | Temperature | Yield | Enantioselectivity |
|---|---|---|---|---|---|---|
| Reductive amination | Aldehyde + Amine + NaBH₃CN | Pd/C, Ir complexes | Methanol | 25-50°C | High | Variable (up to 94% ee) |
| Alkylation | Alkyl halide + Amine | K₂CO₃ | Acetonitrile | Reflux | Moderate to high | Not applicable |
| Asymmetric hydrogenation | Imine derivatives | Ir/f-spiroPhos | TFE/HFIP | 25-50°C | High | Up to 97% ee |
Chemical Reactions Analysis
Reductive Amination
This reaction is pivotal for synthesizing the compound and derivatives. A tandem synthesis protocol involves:
-
Reactants : Substituted aldehydes (e.g., 4-methoxybenzaldehyde) and primary amines (e.g., benzylamine)
-
Catalyst : Heterogeneous catalyst (e.g., Cat. 1 at 0.2 mol%)
-
Base : Caesium carbonate (20 mol%)
-
Solvent : Methanol
The process proceeds via imine intermediate formation, followed by reduction to the secondary amine. Column chromatography (ethyl acetate/hexane) is used for purification, yielding >90% conversion in model systems .
Alkylation Reactions
The secondary amine undergoes alkylation with alkyl halides or epoxides:
-
Example : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃)
-
Solvent : Acetonitrile or DMF
-
Conditions : 60–80°C for 6–12 hours.
Alkylation modifies the nitrogen’s electronic environment, enhancing lipophilicity for pharmacological applications.
Acylation Reactions
Acylation with acyl chlorides or anhydrides introduces amide functionalities:
-
Example : Reaction with acetyl chloride in dichloromethane
-
Base : Triethylamine (to scavenge HCl)
-
Conditions : Room temperature for 2–4 hours.
This reaction is critical for prodrug development or modulating bioavailability.
Oxidation Reactions
The benzylic position adjacent to nitrogen is susceptible to oxidation:
-
Oxidizing Agents : m-CPBA or H₂O₂
-
Products : N-Oxides or hydroxylated derivatives
-
Conditions : 0–25°C in chloroform or DCM.
Oxidation studies reveal potential metabolic pathways and stability under physiological conditions.
Nucleophilic Substitution
The methoxy group can participate in nucleophilic displacement:
-
Example : Demethylation with BBr₃ to yield phenolic derivatives
-
Solvent : Dichloromethane
-
Conditions : −78°C to room temperature.
Kinetic and Mechanistic Studies
Reaction rates are influenced by:
Scientific Research Applications
(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
(a) Bromophenyl Derivatives
- (2-Bromophenyl)methylamine (CAS: 1019477-26-9): This compound has a bromine atom on the benzyl group and a branched 2-methylbutan-2-yl chain. Its molecular weight is 256.19 g/mol (C₁₂H₁₈BrN), and it exists as a liquid at room temperature .
- (2-Bromophenyl)methylamine (CAS: Not provided): Similar to the above but with a 3-methylbutan-2-yl chain. Molecular weight: 256.18 g/mol (C₁₂H₁₈BrN) .
Comparison : The position of branching in the alkyl chain (2-methyl vs. 3-methyl) may influence solubility and steric hindrance during reactions. Bromine’s electron-withdrawing effect could reduce basicity compared to the methyl-substituted target compound.
(b) Fluorophenyl Derivatives
- [(2-Fluorophenyl)methyl][1-(2-methylphenyl)ethyl]amine (C₁₆H₁₈FN): Features a fluorine atom and a 2-methylphenyl group. Fluorine’s electronegativity may enhance polarity and alter binding affinities in biological systems .
Heterocyclic vs. Aromatic Systems
- (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine (CAS: 1343076-84-5): Replaces the benzene ring with a thiophene, introducing sulfur into the structure. Molecular formula: C₁₁H₁₉NOS. The thiophene’s electron-rich nature could increase nucleophilicity compared to the benzene analog .
- Molecular weight: 212.29 g/mol .
Comparison : Heterocycles like thiophene or triazole may improve metabolic stability or alter pharmacokinetic profiles compared to purely aromatic systems.
Alkyl Chain Modifications
- (1-Fluorocyclopentyl)methylamine (CAS: 2098013-53-5): Features a fluorinated cyclopentyl group and a methoxyethyl chain (C₉H₁₈FNO).
- (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (CAS: 436088-63-0): Contains a furan ring and an unsaturated butenyl chain (C₁₆H₁₉NO). The double bond in the butenyl group may confer reactivity toward electrophilic additions .
Data Table: Key Properties of Analogous Amines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Physical State/Properties | Reference |
|---|---|---|---|---|---|
| (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine | C₁₁H₁₉NOS | 213.34 | Thiophene ring, methoxybutan-2-yl | Not reported | |
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.19 | Bromophenyl, branched alkyl chain | Liquid at RT | |
| {[1-(1-Methoxybutan-2-yl)-5-methyltriazol-4-yl]methyl}(methyl)amine | C₁₀H₂₀N₄O | 212.29 | Triazole ring, methoxybutan-2-yl | Not reported | |
| (1-Fluorocyclopentyl)methylamine | C₉H₁₈FNO | 175.24 | Fluorinated cyclopentyl, methoxyethyl | Not reported |
Research Findings and Implications
Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) reduce amine basicity, while electron-donating groups (e.g., methyl in the target compound) may enhance it.
Heterocyclic Advantages : Thiophene or triazole moieties () improve solubility and offer sites for secondary interactions in drug design.
Biological Activity
The compound (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine is a substituted amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including pharmacological effects, toxicological data, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C14H21NO
- Molecular Weight: 219.33 g/mol
- CAS Number: 184824-41-7
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological properties:
- Neurotransmitter Modulation : Substituted amines are known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have suggested that such compounds may exhibit antidepressant-like effects through their action on these neurotransmitter systems .
- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that certain analogs can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent:
- Acute Toxicity : Data from similar compounds indicate that exposure can lead to respiratory irritation and potential neurotoxic effects at high concentrations. For instance, methylamine derivatives have been associated with respiratory distress and neurological symptoms in acute exposure scenarios .
- Chronic Effects : Long-term exposure to related amines has been linked to chronic respiratory issues and possible liver damage. Continuous monitoring of exposure levels is recommended to mitigate risks associated with prolonged use .
Case Studies
- Case Study on Antidepressant Effects : A study involving a series of substituted amines found that specific structural modifications could enhance serotonin receptor affinity, leading to improved antidepressant activity in animal models .
- Cancer Cell Line Testing : Research conducted on various cell lines demonstrated that this compound and its analogs exhibited selective cytotoxicity against breast and prostate cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Data Table of Biological Activities
Q & A
Basic: What synthetic routes are established for synthesizing (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine, and what intermediates are critical?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous protocols involve reacting amines with substituted benzyl halides or carbonyl derivatives under controlled conditions. Key intermediates often include Schiff bases or secondary amines, as seen in similar syntheses of substituted benzimidazoles (e.g., 1-(1H-benzimidazol-2-yl)-methenamines) . Critical reagents include reducing agents (e.g., LiAlH4) and alkyl halides, with intermediates characterized by melting points and spectroscopic data (Table 1 in ).
Advanced: How can reaction conditions be optimized to enhance yield and enantiomeric purity?
Answer:
Optimization requires systematic variation of temperature, solvent polarity, and catalyst loading. For chiral centers (e.g., methoxybutane moiety), asymmetric catalysis or chiral auxiliaries may be employed, as demonstrated in the synthesis of (2S)-configured amines . Design of Experiments (DoE) methodologies can identify critical parameters, such as anhydrous conditions for LiAlH4 reductions (0–5°C) or polar aprotic solvents for nucleophilic substitutions . Purity (>95%) is achievable via column chromatography or recrystallization .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
Nuclear Magnetic Resonance (NMR) confirms connectivity and stereochemistry (e.g., methoxy and methylphenyl groups). Infrared (IR) spectroscopy identifies functional groups (amine N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves absolute configuration for chiral variants . PubChem-derived computational data (e.g., InChIKey, SMILES) support spectral assignments .
Advanced: How can contradictions in pharmacological activity data across studies be resolved?
Answer:
Discrepancies often arise from variations in compound purity, assay protocols, or biological models. Standardize testing using >95% pure material (verified via HPLC) and validate assays with positive/negative controls. Cross-reference ecological risk assessment frameworks (e.g., INCHEMBIOL project) to evaluate bioaccumulation and toxicity under consistent conditions . Meta-analyses of dose-response curves and receptor binding studies further clarify mechanisms .
Basic: What are the primary applications of this compound in academic research?
Answer:
It serves as a precursor for synthesizing bioactive molecules (e.g., substituted amines, Schiff bases) . In medicinal chemistry, it may act as a scaffold for receptor-targeted drugs, leveraging its methylphenyl and methoxy groups for hydrophobic interactions . Industrial applications include catalysis and polymer synthesis, though these are less explored in academic settings .
Advanced: What methodologies assess the environmental stability and degradation pathways of this compound?
Answer:
Follow the INCHEMBIOL framework:
- Laboratory studies: Measure hydrolysis rates (pH 4–9), photolysis under UV light, and biodegradability via microbial assays .
- Computational modeling: Predict bioaccumulation (logP) and ecotoxicity using QSAR models .
- Field studies: Monitor degradation products in soil/water systems via LC-MS. Data gaps (e.g., soil mobility) require targeted experimentation .
Basic: How is the compound’s purity validated, and what impurities are typical?
Answer:
Purity is assessed via HPLC (≥95% threshold) . Common impurities include unreacted precursors (e.g., 2-methylbenzyl halides) or oxidation byproducts (e.g., ketones from methoxy group degradation) . Melting point deviations (>2°C) indicate contamination, necessitating recrystallization .
Advanced: What strategies mitigate toxicity risks during handling?
Answer:
- Engineering controls: Use fume hoods and closed systems to limit inhalation .
- PPE: Nitrile gloves, goggles, and lab coats prevent dermal contact .
- Waste management: Neutralize amines with acetic acid before disposal in designated hazardous waste containers . Toxicity data (e.g., LD50) should guide institutional safety protocols .
Basic: How does structural modification (e.g., substituent variation) alter reactivity?
Answer:
Electron-donating groups (e.g., methyl on phenyl) enhance nucleophilicity at the amine, while methoxy groups increase solubility in polar solvents. Steric hindrance from branched alkyl chains (e.g., 2-methylbutyl) reduces reaction rates, as seen in comparative studies of similar amines .
Advanced: What computational tools predict synthetic pathways and properties?
Answer:
- Retrosynthesis: Tools like Pistachio or Reaxys propose routes using reaction databases .
- Property prediction: PubChem’s computed data (e.g., logP, pKa) guide solvent selection and reaction feasibility .
- Docking studies: Molecular dynamics simulations assess binding affinities for pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
